N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID

Description

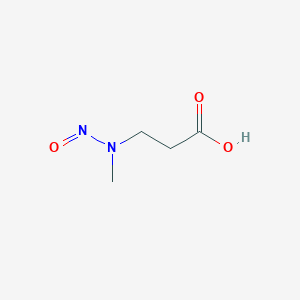

Structure

3D Structure

Properties

IUPAC Name |

3-[methyl(nitroso)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIGHIXBBLOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146725 | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10478-42-9 | |

| Record name | 3-(Methylnitrosoamino)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10478-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010478429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-NITROSO-N-METHYLAMINO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GDQ24CJD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Mechanisms of N Nitroso N Methyl 3 Aminopropionic Acid

Endogenous Formation of N-Nitroso Compounds

Endogenous formation refers to the synthesis of N-nitroso compounds within the body. This process is a significant source of human exposure to these potentially carcinogenic substances and is influenced by various physiological and biochemical factors.

The fundamental reaction for the endogenous formation of N-nitroso compounds, including N-Nitroso-N-methyl-3-aminopropionic acid, is the nitrosation of a secondary or tertiary amine by a nitrosating agent. In biological systems, the primary nitrosating agent is derived from nitrite (B80452).

Nitrite can be introduced into the body through dietary sources, particularly cured meats and some vegetables, or it can be formed endogenously through the reduction of nitrate (B79036) by bacteria present in the saliva and gastrointestinal tract. The amine precursor for this compound is N-methyl-β-alanine. The presence of both nitrite and N-methyl-β-alanine in the same biological compartment, such as the stomach, can lead to the formation of the corresponding N-nitroso compound dfg.de.

The reaction rate of nitrosation for amino acids is proportional to the square of the nitrite concentration, indicating that the yield of nitrosation products in the stomach could increase significantly with higher dietary intake of nitrate and nitrite nih.gov. Studies on the nitrosation of various amino acids have shown that β-amino acids, such as the precursor to this compound, are reactive under acidic conditions that mimic the stomach lumen nih.gov.

The pH of the reaction environment plays a critical role in the rate of in vivo nitrosation. The nitrosation of most secondary amines is acid-catalyzed. In the acidic environment of the stomach (typically pH 1-3), nitrite is protonated to form nitrous acid (HNO₂). Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent nih.gov.

For the nitrosation of amino acids, the maximum reaction rate is typically observed in the pH range of 2.3 to 2.7 nih.gov. At a very low pH, the amine precursor may be protonated, which reduces its nucleophilicity and slows down the reaction. Conversely, at a higher pH, the concentration of the active nitrosating agent, N₂O₃, decreases. Therefore, the optimal pH for nitrosation is a balance between the availability of the unprotonated amine and the formation of the nitrosating agent. Conditions of hypochlorhydria, where the stomach acidity is lower than normal, could potentially enhance the in vivo nitrosation of amino acids nih.gov.

| Factor | Influence on In Vivo Nitrosation |

| Nitrite Concentration | Higher concentrations increase the rate of nitrosation. |

| Amine Precursor Availability | The presence of N-methyl-β-alanine is essential. |

| pH | Optimal nitrosation occurs in acidic conditions, typically pH 2.3-2.7 for amino acids. |

| Catalysts/Inhibitors | Certain compounds can accelerate or inhibit the reaction. |

Bacteria present in the human body, particularly in the oral cavity and the gastrointestinal tract, can contribute to the formation of N-nitroso compounds in two main ways: by reducing nitrate to nitrite and by directly catalyzing the nitrosation reaction.

Certain bacteria possess the enzyme nitrate reductase, which enables them to convert nitrate from dietary sources into nitrite, thereby increasing the pool of available nitrosating agents. Furthermore, some microorganisms can enzymatically catalyze the nitrosation of amines, even at neutral pH where chemical nitrosation is slow. This microbial catalysis can broaden the range of conditions under which N-nitroso compounds can be formed in the body.

Exogenous Formation and Environmental Precursors

Exogenous formation of this compound occurs outside of a living organism, with tobacco products being a primary matrix for its formation.

This compound has been identified as a component of various tobacco products, including snuff, chewing tobacco, pipe tobacco, cigars, and cigarettes nih.gov. Its formation in tobacco is highly correlated with the levels of tobacco-specific nitrosamines (TSNAs) nih.govcymitquimica.com.

The formation of these compounds primarily occurs during the curing and processing of tobacco leaves. The key precursors are the tobacco alkaloids and nitrate, which is absorbed from the soil during the plant's growth. During curing, microbial activity plays a crucial role in reducing the nitrate present in the tobacco leaves to nitrite researchgate.net. This microbially generated nitrite then reacts with the secondary amine, N-methyl-β-alanine, which is also present in the tobacco, to form this compound cymitquimica.comveeprho.com.

The levels of this compound in tobacco products can vary significantly, with reported concentrations ranging from 0.15 to 7.4 mg/kg of dry weight tobacco nih.gov.

| Tobacco Product | Reported Concentration Range (mg/kg dry weight) |

| Snuff | Data included in the overall range |

| Chewing Tobacco | Data included in the overall range |

| Pipe Tobacco | Data included in the overall range |

| Cigars | Data included in the overall range |

| Cigarettes | 0.15 to 7.4 |

The chemical reaction leading to the formation of this compound from its precursor, N-methyl-β-alanine (a secondary amine), and a nitrosating agent is known as N-nitrosation.

In an acidic aqueous solution, the primary nitrosating agent is dinitrogen trioxide (N₂O₃), which is in equilibrium with nitrous acid (HNO₂). The reaction mechanism involves the nucleophilic attack of the unprotonated nitrogen atom of the secondary amine on the nitrogen atom of the nitrosating agent.

The general steps are as follows:

Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). 2HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The secondary amine, N-methyl-β-alanine, acts as a nucleophile and attacks one of the nitrogen atoms of dinitrogen trioxide.

Formation of the N-nitroso Compound: A proton is lost, leading to the formation of the stable N-nitroso derivative, this compound.

Studies on the nitrosation of β-amino acids have indicated that the reactivity follows the order: α-amino acids > β-amino acids > γ-amino acids nih.gov. The bimolecular rate constants for these reactions are very high, suggesting that they occur rapidly once the reactants are present under favorable conditions nih.gov.

Catalytic Influences on this compound Formation

The formation of this compound from its precursor, N-methyl-β-alanine, is significantly accelerated by the presence of certain catalysts. These substances enhance the rate of the nitrosation reaction, often by forming more potent nitrosating intermediates. The catalytic effects of thiocyanate, halides, and metal ions are of particular importance in various chemical and biological environments.

Studies on the nitrosation of various amino acids have established a clear trend in reactivity based on the position of the amino group. The reactivity follows the order: α-amino acids > β-amino acids > γ-amino acids. nih.govresearchgate.netccsnorway.com This trend is attributed to the electronic influence of the carboxyl group, which is more pronounced when the amino group is closer. As N-methyl-β-alanine is a β-amino acid, its nitrosation rate is inherently slower than that of its α-amino acid counterparts.

Catalysis by Thiocyanate

Thiocyanate (SCN⁻) is a particularly potent catalyst for the N-nitrosation of secondary amines. rsc.orgnih.gov Its catalytic action stems from its reaction with the nitrosating agent (e.g., H₂NO₂⁺ or N₂O₃) to form nitrosyl thiocyanate (ONSCN). Nitrosyl thiocyanate is a much more powerful nitrosating agent than dinitrogen trioxide, leading to a significant increase in the reaction rate.

The catalytic effect of thiocyanate is so pronounced that even at low concentrations, it can dramatically accelerate the formation of N-nitroso compounds. For instance, in the nitrosation of sarcosine and proline, the presence of thiocyanate ion strongly accelerates the reaction. rsc.org This catalytic pathway is especially relevant in biological systems where thiocyanate is present, such as in human saliva.

To illustrate the potential impact of thiocyanate on the formation of this compound, the following table presents hypothetical kinetic data based on the established principles of thiocyanate catalysis in the nitrosation of similar secondary amino acids.

| Catalyst Concentration (M) | Apparent Second-Order Rate Constant (k' in M⁻¹s⁻¹) | Rate Enhancement Factor |

| 0 (Uncatalyzed) | 0.05 | 1 |

| 0.001 | 0.5 | 10 |

| 0.01 | 5 | 100 |

| 0.1 | 50 | 1000 |

This table is illustrative and based on general observations of thiocyanate catalysis. Actual rate constants for this compound formation would require specific experimental determination.

Catalysis by Halides

Halide ions (Cl⁻, Br⁻, I⁻) can also catalyze the N-nitrosation of secondary amines, although their catalytic activity is generally less pronounced than that of thiocyanate. rsc.org Similar to thiocyanate, halides react with the nitrosating agent to form nitrosyl halides (NOX, where X = Cl, Br, I). These nitrosyl halides are more reactive nitrosating agents than dinitrogen trioxide.

The catalytic efficiency of the halides generally follows the order I⁻ > Br⁻ > Cl⁻, which corresponds to the nucleophilicity of the halide ions. The presence of these ions can be significant in environments with high salinity.

The following interactive table provides a hypothetical representation of the catalytic effect of different halides on the rate of formation of this compound.

| Catalyst | Catalyst Concentration (M) | Apparent Second-Order Rate Constant (k' in M⁻¹s⁻¹) | Rate Enhancement Factor |

| None | 0 | 0.05 | 1 |

| Chloride (Cl⁻) | 0.1 | 0.25 | 5 |

| Bromide (Br⁻) | 0.1 | 1.0 | 20 |

| Iodide (I⁻) | 0.1 | 2.5 | 50 |

This table is for illustrative purposes. The actual catalytic effect would depend on specific reaction conditions.

Catalysis by Metal Ions

Analytical Methodologies for N Nitroso N Methyl 3 Aminopropionic Acid Quantification

Evolution of Analytical Techniques for N-Nitrosoamino Acids

The analysis of N-nitroso compounds has evolved significantly over the decades. Early methods developed for N-nitrosoamino acids laid the groundwork for the sophisticated techniques used today. nih.gov The overarching trend has been a move towards instrumental methods that couple powerful separation techniques with highly sensitive and specific detectors, which is essential for distinguishing and quantifying trace levels of these compounds in complex matrices. nih.govnih.gov Modern analytical workflows must be capable of detecting and quantifying these impurities with high precision and accuracy to meet stringent regulatory requirements. nih.gov

Chromatography is the cornerstone of N-nitrosamine analysis, providing the necessary separation of the target analyte from other components in a sample. For non-volatile N-nitrosoamino acids such as N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID, High-Performance Liquid Chromatography (HPLC) is the separation method of choice.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely adopted technique for the analysis of non-volatile nitrosamines. nih.gov The HPLC system separates the compounds, which are then detected by a tandem mass spectrometer. The use of Ultra-High-Performance Liquid Chromatography (UPLC) can offer faster analysis times. nih.govresearchgate.net The development of a robust HPLC-MS/MS method involves optimizing several parameters, including the choice of a suitable HPLC column (e.g., C18 or Phenyl-Hexyl), the mobile phase composition (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives like formic acid), and the elution gradient. nih.govdocuchem.comglsciences.com The specificity and sensitivity of MS/MS detection make it ideal for analyzing complex matrices found in pharmaceuticals and food products. nih.govyoutube.com

Gas Chromatography-Thermal Energy Analysis (GC-TEA): While more suited for volatile nitrosamines, GC-TEA is a historically significant and powerful technique renowned for its exceptional specificity for the N-nitroso functional group. nih.govfilab.fr In this method, compounds eluting from the GC column are passed through a high-temperature pyrolyzer (~500°C), which selectively cleaves the heat-labile N-NO bond to release a nitric oxide (NO) radical. usp.org This radical then reacts with ozone in the detector to produce excited nitrogen dioxide (NO2), which emits light in the near-infrared region as it decays. This chemiluminescence is measured by a photomultiplier tube. usp.org The primary advantage of GC-TEA is its high sensitivity (less than 2 pgN/second) and selectivity, which minimizes interference from the sample matrix. nih.govusp.org However, its application to non-volatile N-nitrosoamino acids requires a derivatization step to make them volatile enough for GC analysis.

Mass spectrometry (MS) is the definitive detection method for nitrosamine (B1359907) analysis due to its unparalleled sensitivity and specificity. osti.gov It allows for the unambiguous identification and precise measurement of analytes at trace levels.

The most common MS-based strategy involves coupling liquid chromatography with a tandem mass spectrometer (LC-MS/MS). nih.gov Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the nitrosamine) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of specificity, significantly reducing background noise and enhancing sensitivity. nih.govnih.gov Different ionization sources can be employed, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most common. nih.govresearchgate.net

For even greater confidence in identification, High-Resolution Accurate Mass Spectrometry (HRAMS) can be used. Instruments like the Q-Exactive provide mass measurements with high accuracy, which helps in the selective detection of target compounds in complex samples and offers an alternative to traditional GC-MS methods. rsc.org

A novel approach for absolute quantification without the need for analytical standards is Coulometric Mass Spectrometry (CMS). nih.govnih.gov In this strategy, the N-nitrosamine is chemically reduced to an electrochemically active hydrazine, which is then quantified by CMS with high accuracy. nih.govnih.gov

Method Validation and Performance Characteristics

For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. This involves evaluating several key performance characteristics.

Sensitivity is a measure of a method's ability to detect small amounts of an analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. rsc.org For nitrosamines, which are often present at trace levels, achieving low LODs and LOQs is paramount. nih.gov The matrix (the components of the sample other than the analyte) can significantly impact sensitivity, making validation in representative matrices essential. rsc.org

Below is a table summarizing the sensitivity achieved for various N-nitrosamines using different analytical methods, which serves as a benchmark for what can be expected for this compound.

| Analyte | Method | Matrix | LOD | LOQ |

| N-Nitroso Mirabegron | UPLC-MS/MS | Mirabegron | 0.006 ppm | 0.02 ppm |

| N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA) | LC-MS/MS | Sartan Substances | - | 3 ng/mL |

| 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine (NTTP) | HPLC-MS | Sitagliptin | - | 0.5 ng/mL |

| Various Nitrosamines (9 total) | UHPLC-QTRAP-MS | Biological Samples | 0.02–0.1 µg/L | 0.06–0.3 µg/L |

| Various Nitrosamines (9 total) | UHPLC-HESI-MS | Water | 0.4–12 ng/L | - |

This table presents data for structurally similar or related N-nitroso compounds to illustrate typical performance characteristics.

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r) of the calibration curve is close to 1.0. nih.gov

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is measured (% recovery) is calculated. nih.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. rsc.org

The following table showcases these performance characteristics for validated methods analyzing related N-nitrosamines.

| Analyte | Linearity Range | Correlation Coefficient (r) | Accuracy (% Recovery) | Precision (% RSD) |

| N-Nitroso Mirabegron | 0.02 to 0.72 ppm | >0.99 (implied) | 94.5–116.5% | 0.87% |

| N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA) | 3–45 ng/mL | >0.99 | 89.9–115.7% | Not specified |

| Various Nitrosamines (9 total) | 0.2–20 µg/L | ≥0.9991 | 79.4–108.0% | 2.3–12.9% |

| Various Nitrosamines (6 total) | Not applicable | Not applicable | Quantitation Error ≤ 1.1% | Not specified |

This table presents data for structurally similar or related N-nitroso compounds to illustrate typical performance characteristics.

The chemical stability of N-nitroso compounds during sample storage and analysis is a critical factor that can affect the accuracy of results. Some N-nitroso compounds are known to be unstable under certain conditions, such as exposure to light or non-neutral pH. For instance, studies on other N-nitroso compounds have shown significantly decreased stability in acidic environments. One study found that while a nitrosamine was completely stable for 4 hours at a pH of 7.4 to 9.0, its stability decreased as the pH became more acidic, with less than 1% remaining after 4 hours at a pH below 5.5. nih.gov

Furthermore, there is a risk of artifactual formation of nitrosamines during the analytical procedure, particularly in methods that use high temperatures, such as GC. If precursor amines and nitrosating agents are present in the sample, the heat of the GC injection port can cause them to react, leading to an overestimation of the nitrosamine content. nih.govpmda.go.jp Therefore, analytical methods must be carefully designed and validated to ensure that the measured concentration reflects the actual amount of this compound present in the original sample.

Application of Deuterated Standards in Analytical Research

The quantification of N-nitrosamines, including this compound, presents significant analytical challenges due to their presence at trace levels in complex matrices. To ensure the accuracy, precision, and reliability of analytical data, the use of stable isotope-labeled internal standards, particularly deuterated standards, is a well-established and highly recommended practice. These standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis.

Deuterated standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Because they are chemically and structurally almost identical to the non-labeled compound, they co-elute chromatographically and exhibit similar ionization behavior in mass spectrometry. However, their increased mass allows them to be distinguished from the native analyte by the mass spectrometer. This co-analysis compensates for analyte loss during sample workup and corrects for matrix-induced signal suppression or enhancement, which is a common issue in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

For the specific analysis of this compound, the corresponding deuterated standard, N-nitroso-N-methyl-d3-3-aminopropionic acid , is utilized. This standard is added to samples at a known concentration at the beginning of the analytical process, a technique known as isotope dilution.

Detailed Research Findings

Research into the quantification of nitrosamine impurities in pharmaceuticals, food, and tobacco products has led to the development of robust analytical methods that rely heavily on deuterated internal standards. While specific validation data for this compound is not always published in isolation, methods developed for structurally similar nitrosamines, such as N-nitroso-N-methyl-4-aminobutyric acid (NMBA), provide a clear blueprint for the application and performance of these standards.

For instance, a sensitive and validated LC-MS/MS method for determining multiple nitrosamines in sartan drug products utilized deuterated internal standards, including NMBA-d3. nih.govjfda-online.com In this research, the internal standard solution was added to the sample prior to extraction, and the mixture was then processed through sonication, centrifugation, and filtration before injection into the LC-MS/MS system. nih.gov The method demonstrated excellent performance characteristics, which are representative of what can be expected when applying similar principles to the analysis of this compound.

The Health Sciences Authority (HSA) of Singapore has also published a validated LC-MS/MS method for the determination of six nitrosamine impurities in western medicines, which includes NMBA and its deuterated standard NMBA-d3. hsa.gov.sg This method underscores the importance of isotope dilution for achieving reliable quantification necessary for regulatory compliance.

The general sample preparation and analytical procedure involves the following steps:

Sample Spiking: A known amount of the powdered sample (e.g., ground tablets or tobacco) is accurately weighed into a centrifuge tube. nih.govhsa.gov.sg

Internal Standard Addition: A precise volume of a diluent containing the deuterated internal standard (e.g., N-nitroso-N-methyl-d3-3-aminopropionic acid) is added. nih.govhsa.gov.sg

Extraction: The sample is extracted using a suitable solvent, often with the aid of vortexing and sonication to ensure complete dissolution and recovery of the analytes. nih.govhsa.gov.sg

Purification: The mixture is centrifuged to separate solid particles, and the supernatant is filtered, typically through a 0.22 µm filter, to remove any remaining particulates before analysis. nih.govhsa.gov.sg

Analysis: The final extract is analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

The following tables summarize typical validation parameters from a representative multi-analyte method for nitrosamines using deuterated standards, which can be considered analogous for the quantification of this compound. nih.govjfda-online.com

Table 1: LC-MS/MS Method Parameters (Representative Example)

| Parameter | Condition |

|---|---|

| Column | Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:8) nih.gov |

| Flow Rate | 0.4 mL/min |

| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode fda.gov.tw |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Table 2: Method Performance Data (Representative Example for Nitrosamine Analysis)

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r) | > 0.995 jfda-online.com |

| Limit of Detection (LOD) | 20 ng/g nih.gov |

| Limit of Quantification (LOQ) | 50 ng/g nih.gov |

| Accuracy (Recovery) | 80 – 120% nih.gov |

| Precision (RSD) | < 20% nih.gov |

The use of N-nitroso-N-methyl-d3-3-aminopropionic acid in isotope dilution mass spectrometry provides a robust framework for the accurate quantification of its non-labeled counterpart in various complex samples, from pharmaceuticals to tobacco products, where its presence has been confirmed. nih.govnih.gov This analytical approach is critical for research, quality control, and regulatory enforcement to monitor and control human exposure to potentially carcinogenic nitrosamines.

Biological Activities and Toxicological Research of N Nitroso N Methyl 3 Aminopropionic Acid

Metabolic Activation and Bioactivation Pathways

The biological activity of most N-nitrosamines, a class of compounds to which N-nitroso-N-methyl-3-aminopropionic acid belongs, is contingent upon their metabolic activation into reactive forms. This process is primarily carried out by enzymes within the body.

Role of Cytochrome P450 Enzymes in Nitrosamine (B1359907) Metabolism

The initial and rate-limiting step in the bioactivation of many N-nitrosamines is enzymatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes, located primarily in the liver but also present in other tissues, introduce a hydroxyl group onto the carbon atom adjacent (at the α-position) to the nitroso group. Various CYP isozymes, such as CYP2E1, CYP2A6, CYP2B6, and CYP3A4, have been identified as key players in the metabolism of different nitrosamines. nih.govnih.gov The specific CYP enzymes involved can vary depending on the structure of the nitrosamine. For instance, studies on N-nitrosodimethylamine (NDMA) have pinpointed CYP2E1 as the primary metabolizing enzyme, while for other nitrosamines like N-nitroso-propranolol (NNP), CYP2C19 has been identified as the most active. nih.govnih.gov Given the structure of this compound, it is highly probable that it would also be a substrate for one or more CYP enzymes, initiating its metabolic activation.

Formation of Reactive Intermediates and Alkylating Agents

Following α-hydroxylation by CYP enzymes, the resulting α-hydroxynitrosamine is an unstable intermediate. nih.gov This intermediate undergoes spontaneous decomposition to generate highly reactive electrophilic species. The process typically involves the formation of a diazonium ion. For this compound, metabolic activation via hydroxylation of the methyl group would be expected to lead to the formation of a methyldiazonium ion. nih.gov This highly unstable and reactive cation is a potent alkylating agent, meaning it can readily transfer its methyl group to nucleophilic sites on cellular macromolecules, most critically, DNA. nih.gov

Genotoxicity and Mutagenicity Studies

The formation of reactive alkylating agents is the underlying mechanism for the genotoxic and mutagenic effects observed for many N-nitrosamines. These effects are typically evaluated through a battery of in vitro and in vivo tests.

In Vitro Assays (e.g., Ames Test, Mammalian Cell Assays)

Standard in vitro assays are employed to assess the mutagenic and genotoxic potential of chemical compounds. The bacterial reverse mutation assay, or Ames test, is a widely used method to detect point mutations induced by a substance. nih.govlhasalimited.org For many nitrosamines, a positive result in the Ames test is dependent on the presence of a metabolic activation system (such as S9 fraction from rat or hamster liver) to convert the parent compound into its mutagenic form. nih.govnih.gov Enhanced protocols for the Ames test, for instance using a higher concentration of hamster liver S9, have been shown to increase the sensitivity for detecting the mutagenicity of some nitrosamines. lhasalimited.orgusp.org

In addition to the Ames test, various mammalian cell-based assays are used to evaluate genotoxicity. These include the micronucleus test, which detects chromosome damage, and gene mutation assays in cell lines like human lymphoblastoid TK6 cells. nih.govnih.gov Studies on compounds like N-nitroso propranolol (B1214883) (NNP) and other nitrosamine impurities have demonstrated their ability to induce micronuclei and gene mutations in these human cell lines, often requiring metabolic activation. nih.govnih.govhesiglobal.org Furthermore, DNA damage in the form of strand breaks can be measured using assays like the Comet assay in metabolically competent cells such as HepaRG cells. nih.govresearchgate.net

Relationship between Structure and Genotoxic Potential

The genotoxic and carcinogenic potency of N-nitrosamines is significantly influenced by their chemical structure. The presence of α-hydrogens is generally a prerequisite for metabolic activation via α-hydroxylation, the primary pathway leading to the formation of DNA-reactive alkylating agents. The nature of the alkyl groups attached to the nitrogen atom affects the rate of metabolism by CYP enzymes and the reactivity and stability of the resulting carbocations.

Carcinogenicity Research

N-nitrosamines are a significant class of chemical carcinogens, with many members demonstrating potent carcinogenic activity in a wide range of animal species. nih.gov Their ability to induce tumors is a defining characteristic, and this property has been the subject of extensive research for decades.

Target Organ Specificity in Carcinogenesis

The target organ for N-nitrosamine-induced carcinogenesis is highly dependent on the specific chemical structure of the compound and its metabolic pathways. Different nitrosamines exhibit distinct patterns of organ damage. For example, N-nitrosodiethanolamine has been shown to induce tumors in the liver and nasal cavity of rats. researchgate.net In contrast, certain N-nitroso-N-methylaminopyridine isomers induce esophageal tumors, while others are inactive under similar experimental conditions, highlighting the influence of molecular structure on target organ specificity. nih.gov

Given the absence of specific carcinogenicity studies for this compound, its target organ specificity has not been experimentally determined. The chemical structure, featuring a carboxylic acid group, suggests that its absorption, distribution, metabolism, and excretion (ADME) profile could differ from other well-studied nitrosamines, which would, in turn, influence which organs are most susceptible to its potential carcinogenic effects.

Mechanistic Insights into this compound-Induced Carcinogenesis

The carcinogenic mechanism for the N-nitrosamine class of compounds is generally understood to require metabolic activation. mdpi.comnih.gov This process is a prerequisite for them to exert their carcinogenic effects, as the parent compounds themselves are typically not reactive with cellular macromolecules.

The activation is primarily catalyzed by cytochrome P450 (CYP) enzymes through a process called α-hydroxylation. nih.gov For a compound like this compound, this would involve the enzymatic hydroxylation of the carbon atom on the methyl group attached to the nitrogen. This creates an unstable α-hydroxy-nitrosamine intermediate.

This intermediate then spontaneously decomposes, yielding an electrophilic alkyldiazonium ion—in this case, a methyldiazonium ion. nih.gov This highly reactive species can then readily attack nucleophilic sites on DNA, forming covalent adducts. nih.gov The formation of specific DNA adducts, such as O⁶-methylguanine, is considered a critical step in the initiation of carcinogenesis. mdpi.com These adducts can cause miscoding during DNA replication, leading to G to A transition mutations. mdpi.com If these mutations occur in critical genes, such as oncogenes or tumor suppressor genes, they can lead to the loss of normal cell growth control and the development of cancer. While this mechanism is well-established for many nitrosamines, its specific application to this compound awaits direct experimental confirmation.

Occurrence and Exposure Assessment in Research Studies

Presence in Tobacco Products and Related Matrices

N-Nitroso-N-methyl-3-aminopropionic acid is one of several N-nitroso compounds found in tobacco products. lgcstandards.com Research has identified its presence in various forms of tobacco, including cigarettes, cigars, and smokeless tobacco such as snuff and chewing tobacco. nih.gov

One study analyzing 20 commercial brands of cigarettes found NMPA in the tobacco of both filter and non-filter cigarettes at concentrations ranging from 110 to 4,990 nanograms per cigarette (ng/cig). nih.gov Another study reported levels of NMPA in different types of tobacco ranging from 0.15 to 7.4 milligrams per kilogram (mg/kg) of dry weight. nih.govcapes.gov.brjohnshopkins.edu The levels of N-nitrosamino acids, including NMPA, have been observed to be highly correlated with the levels of tobacco-specific nitrosamines (TSNAs). lgcstandards.comnih.gov

Table 1: Levels of this compound in Tobacco Products

| Tobacco Product | Reported Concentration Range | Reference |

|---|---|---|

| Cigarette Tobacco | 110 - 4,990 ng/cig | nih.gov |

| Various Tobacco Types (snuff, chewing tobacco, pipe tobacco, cigars, cigarettes) | 0.15 - 7.4 mg/kg (dry weight) | nih.govcapes.gov.brjohnshopkins.edu |

Detection as Impurities in Pharmaceutical Products

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers. veeprho.comsyncsci.com While specific data on the prevalence of NMPA as a pharmaceutical impurity is not as extensive as for other nitrosamines like N-nitrosodimethylamine (NDMA), the potential for its formation exists, particularly in drug products containing secondary amines. nih.govsci-hub.se Regulatory bodies like the FDA and EMA have established stringent limits for nitrosamine impurities in drug products to ensure patient safety. veeprho.com Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect and quantify trace levels of nitrosamine impurities, including compounds structurally related to NMPA, in active pharmaceutical ingredients (APIs) and finished drug products. restek.commdpi.com

Environmental Occurrence and Human Exposure Pathways

Human exposure to N-nitroso compounds can occur through various environmental pathways, including diet, water, and air. mdpi.comnih.gov While specific environmental monitoring data for NMPA is limited, the general understanding of N-nitrosamine exposure suggests that sources can include certain foods, such as cured meats and some fish, and contaminated drinking water. nih.govnih.govcdc.gov The formation of N-nitroso compounds in the environment can result from the reaction of nitrogen oxides with secondary amines. nih.gov Human exposure can occur through the ingestion of contaminated food and water or the inhalation of contaminated air. cdc.gov It is important to note that levels of nitrosamines in many foods have been declining due to changes in food processing practices. nih.gov

Contribution of Endogenous Formation to Total Exposure

In addition to external sources, N-nitroso compounds can be formed endogenously in the human body. dfg.denih.gov This in vivo formation occurs when precursors, such as amines and amides from the diet or other sources, react with nitrosating agents like nitrite (B80452), often in the acidic environment of the stomach. nih.govnih.gov Studies have shown that endogenous nitrosation can be a significant contributor to the total body burden of N-nitroso compounds. nih.govnih.gov One study estimated that endogenous formation could account for 45-75% of the total human exposure to these compounds. nih.gov The "N-nitrosoproline (NPRO) test" has been developed as a non-invasive method to estimate the extent of endogenous nitrosation in individuals. nih.gov Factors that can influence the rate of endogenous formation include dietary intake of precursors and inhibitors (like ascorbic acid), and individual physiological conditions. nih.gov

Advanced Research Directions and Future Perspectives

Quantitative Risk Assessment Methodologies

Quantitative risk assessment for N-nitrosamines is a critical process for regulatory agencies and the pharmaceutical industry. For nitrosamines lacking specific carcinogenicity data, such as many N-nitrosoamino acids, assessment often relies on structure-activity relationship (SAR) analysis and comparison with structurally similar compounds that have established data. This "read-across" approach is a cornerstone of the current evaluation framework.

The International Council for Harmonisation (ICH) M7(R1) guideline classifies N-nitrosamines as a "cohort of concern" due to the potent carcinogenicity of several members of this class. Regulatory bodies like the U.S. FDA and the European Medicines Agency have established provisional acceptable daily intake (AI) limits for many nitrosamines. These limits are typically calculated from rodent carcinogenicity data, specifically the TD50 value, which is the chronic dose rate that would cause tumors in 50% of the test animals.

Advanced methodologies aim to move beyond simple structural analogy to a more mechanistic understanding. A proposed enhancement in risk assessment involves first identifying the dominant reaction mechanism of the N-nitrosamine before selecting appropriate analogs for read-across exercises. Another quantitative approach involves the calculation of a "slope factor," which represents the risk per milligram per kilogram of body weight per day, derived from low-dose extrapolation of animal study data. Risk can also be presented as a concentration in drinking water or air that corresponds to specific cancer risk levels, such as 1 in 1,000,000.

A proposed risk classification model uses a Risk Priority Number (RPN), which is calculated by multiplying scores for the severity of the potential harm, the probability of the nitrosamine's formation or contamination, and the likelihood of its detection. This allows for a systematic evaluation of different risk factors.

Table 1: Key Methodologies in Nitrosamine (B1359907) Quantitative Risk Assessment

| Methodology | Description | Key Parameters |

|---|---|---|

| Acceptable Intake (AI) Limit | Calculation of a daily intake level considered to be of low carcinogenic risk. | Rodent Carcinogenicity TD50 values |

| Read-Across/SAR | Inferring the toxicological endpoint for one chemical from the data of a structurally similar chemical. | Structural similarity, mechanistic relevance |

| Slope Factor | A measure of the carcinogenic risk from a lifetime exposure to a substance. | Dose-response data from animal studies |

| Risk Priority Number (RPN) | A semi-quantitative tool to prioritize risks based on their significance. | Severity, Probability, Detectability |

Development of Novel Mitigation Strategies

Significant research has focused on strategies to prevent the formation of N-nitrosamine impurities in various products, particularly pharmaceuticals. These strategies can be broadly categorized into formulation design, manufacturing process controls, and innovative packaging solutions. The fundamental principle behind these strategies is the removal of one of the three necessary factors for N-nitrosamine formation: a nitrosatable amine, a nitrosating agent, and conditions conducive to the reaction.

In formulation design, the use of antioxidants as inhibitors is a well-documented approach. Compounds such as ascorbic acid (vitamin C) and alpha-tocopherol (vitamin E) have been shown to effectively inhibit the formation of nitrosamines. Other effective inhibitors, often referred to as nitrite (B80452) scavengers, include para-aminobenzoic acid (PABA), caffeic acid, and ferulic acid. The effectiveness of these scavengers can depend on the specific drug substance and formulation. Another key formulation strategy is pH control; nitrosamine formation typically occurs under acidic conditions, and maintaining a neutral or basic micro-environment can significantly reduce the reaction rate.

Manufacturing process controls offer another avenue for mitigation. This includes selecting raw materials and excipients with low levels of nitrite impurities. Additionally, modifications to the manufacturing process itself, such as switching from wet granulation (which involves heat and moisture) to direct compression, can help reduce the risk of nitrosamine formation.

A more recent and novel approach involves active packaging. This strategy utilizes materials integrated directly into the packaging that can scavenge nitrosating agents, such as NOX gases, from the headspace of the container, thereby preventing them from reacting with the drug substance.

Table 2: Summary of Mitigation Strategies for N-Nitrosamine Formation

| Strategy Category | Specific Approach | Examples |

|---|---|---|

| Formulation Design | Addition of Antioxidants/Scavengers | Ascorbic acid, Alpha-tocopherol, Para-aminobenzoic acid (PABA) |

| pH Modification | Incorporation of excipients like sodium carbonate to create a basic micro-environment. | |

| Manufacturing Control | Excipient Selection | Sourcing excipients with low or negligible nitrite content. |

| Process Modification | Transitioning from wet granulation to direct compression manufacturing. |

| Novel Packaging | Active Scavenging | Integrating active polymer films into packaging to adsorb nitrosating agents from the headspace. |

Computational Modeling and In Silico Predictions of Nitrosamine Activity

Computational, or in silico, methods are becoming indispensable for the early prediction of N-nitrosamine activity, helping to prioritize compounds for further testing and to assess risk in the absence of experimental data. These tools are particularly valuable for evaluating potential mutagenicity as part of the ICH M7 impurity assessment.

Expert rule-based systems, such as Derek Nexus, are used to predict toxicological endpoints like carcinogenicity by identifying structural alerts within a molecule that are associated with a known toxicity mechanism. These systems also provide supporting data and comments that aid in expert review, allowing for a more refined prediction of carcinogenic potential. For instance, an in silico prediction can be refined by considering structure-activity relationships derived from rodent carcinogenicity studies.

Beyond hazard identification, in silico software can predict the degradation pathways of a pharmaceutical product, identifying potential reactions that could lead to the formation of N-nitrosamine impurities. This predictive capability is crucial for proactive risk assessment during drug development.

More advanced computational approaches utilize quantum mechanics (QM) to model the chemical reactivity of N-nitrosamines, which is believed to be the underlying driver of their carcinogenicity. Methods like Frontier Molecular Orbital (FMO) Theory can be used to develop electronic parameters that describe a molecule's propensity to engage in chemical reactions. This allows for an "electronic-structure read-across" (ESR), where carcinogenic potential is inferred based on fundamental chemical reactivity rather than just structural similarity. This approach is seen as a logical next step in building more robust and predictive models for N-nitrosamine carcinogenicity.

Exploration of Structure-Activity Relationships for N-Nitrosoamino Acids

The carcinogenic potency of N-nitrosamines can vary dramatically, ranging from extremely potent to negligible or non-carcinogenic. This variation is directly linked to their chemical structure, and understanding these structure-activity relationships (SAR) is fundamental to improving risk assessment.

The primary mechanism driving the high carcinogenic potency of many dialkyl N-nitrosamines is metabolic activation by cytochrome P450 enzymes, specifically through the hydroxylation of the α-carbon (the carbon atom adjacent to the N-nitroso group). The resulting unstable α-hydroxy nitrosamine decomposes to form an alkylating agent that can bind to DNA, leading to mutations.

Research has identified several key structural features that modulate this activity:

α-Carbon Substitution: The presence of substituents on the α-carbon can sterically hinder the metabolic hydroxylation process, which generally leads to a decrease in carcinogenic potency.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups near the N-nitroso functionality can also reduce carcinogenic potency. These groups decrease the electron density on the adjacent nitrogen atom, making the molecule less susceptible to enzymatic activation.

Bulk Molecular Properties: Broader molecular properties have also been correlated with activity. For some series of nitrosamines, a statistically significant correlation has been found between carcinogenic activity and the total number of carbon atoms in the molecule, suggesting that nonspecific properties related to size and lipophilicity can influence biological activity.

A collaborative workgroup involving numerous companies and universities was established to develop mechanistically based SARs to more accurately predict N-nitrosamine carcinogenic potency. The goal is to analyze how structural features impact key events such as metabolic activation, DNA alkylation, and DNA repair to support a more scientifically robust read-across for novel N-nitrosamines.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-NITROSO-N-METHYL-3-AMINOPROPIONIC ACID |

| Ascorbic acid (Vitamin C) |

| Alpha-tocopherol (Vitamin E) |

| Para-aminobenzoic acid (PABA) |

| Sodium carbonate |

| Caffeic acid |

| Ferulic acid |

| N-nitrosodimethylamine (NDMA) |

Q & A

Q. How can mechanistic studies differentiate direct DNA alkylation from oxidative stress-mediated toxicity?

- Use comet assays with lesion-specific enzymes (e.g., Fpg for oxidative damage) and compare to LC-MS/MS quantification of O⁶-methylguanine adducts. Inhibit specific pathways (e.g., CYP450 enzymes) to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.